1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one
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Overview
Description
1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinone core, a phenylmethoxy group, and a trifluoromethoxy-substituted benzothiazole moiety
Preparation Methods
The synthesis of 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one typically involves multiple steps, including the formation of the pyridinone core, the introduction of the phenylmethoxy group, and the attachment of the trifluoromethoxy-substituted benzothiazole moiety. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for facilitating substitution reactions.
Scientific Research Applications
1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one involves its interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research .
Comparison with Similar Compounds
1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds share some structural similarities and are used in various chemical reactions and applications.
Trifluoromethoxy-substituted benzothiazoles:
Pyridinone derivatives:
Biological Activity
1-Methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and the introduction of the benzothiazole moiety. The synthetic pathway may utilize starting materials such as 1-methyl-4-pyridinone and various benzothiazole derivatives. The following table summarizes key synthetic steps:
Step | Reagents/Conditions | Product |
---|---|---|
1 | 1-Methyl-4-pyridinone + Phenylmethanol | Intermediate A |
2 | Intermediate A + Trifluoromethoxybenzothiazole | 1-Methyl-5-phenylmethoxy-2-(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethylpyridin-4-one |
Anticancer Properties
Recent studies have shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to 1-methyl-5-phenylmethoxy have demonstrated antiproliferative effects against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
In vitro assays indicated that the compound exhibits IC50 values in the micromolar range, suggesting effective inhibition of cell growth compared to standard chemotherapeutics like etoposide .
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific pathways such as PI3K/Akt/mTOR signaling. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancerous cells. Additionally, some studies indicate that this compound may act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammation and pain modulation .
Anti-inflammatory Effects
The compound's ability to modulate the endocannabinoid system through FAAH inhibition suggests potential anti-inflammatory properties. By preventing the breakdown of endocannabinoids, it may enhance their availability and efficacy in reducing inflammation-related pain .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study on Antiproliferative Activity : A study evaluated a series of benzothiazole derivatives against MCF-7 cells, where compounds with trifluoromethoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. This indicates a structure–activity relationship (SAR) that supports further exploration of trifluoromethoxy modifications in drug design .
- Mechanistic Insights : Research on related compounds has demonstrated their ability to induce apoptosis via mitochondrial pathways and caspase activation, providing insights into how these benzothiazole derivatives can be optimized for therapeutic use against various cancers .
Properties
Molecular Formula |
C22H16F3N3O3S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one |
InChI |
InChI=1S/C22H16F3N3O3S/c1-28-12-19(30-13-14-5-3-2-4-6-14)18(29)9-15(28)11-26-21-27-17-8-7-16(10-20(17)32-21)31-22(23,24)25/h2-12H,13H2,1H3/b26-11+ |
InChI Key |
XUARYPMYUCCXOR-KBKYJPHKSA-N |
Isomeric SMILES |
CN1C=C(C(=O)C=C1/C=N/C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C(=O)C=C1C=NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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